molecular formula C19H19NO2S2 B2700012 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2309801-46-3

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2700012
CAS No.: 2309801-46-3
M. Wt: 357.49
InChI Key: OSOLMRRVFIZDEO-UHFFFAOYSA-N
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Description

N-((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked via a carboxamide group to a tetrahydropyran (THP) ring substituted at the 4-position with a thiophene moiety. This structure combines aromatic and saturated heterocycles, which are common in pharmacologically active molecules. The THP and thiophene groups may enhance metabolic stability and target binding, as seen in kinase inhibitors (e.g., GSK-3β, CDK9) and antiparasitic agents .

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c21-18(17-11-14-3-1-2-4-16(14)24-17)20-13-19(6-8-22-9-7-19)15-5-10-23-12-15/h1-5,10-12H,6-9,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOLMRRVFIZDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene core with a tetrahydro-2H-pyran ring and a thiophen-3-yl group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Tetrahydropyran Ring : This can be achieved through acid-catalyzed cyclization of 1,5-diols.
  • Coupling with the Benzamide Derivative : This involves nucleophilic substitution reactions under basic conditions to attach the thiophenic moiety to the benzamide structure.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzo[b]thiophene have shown cytotoxic activity against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 µM, indicating potent antiproliferative effects .

Analgesic Effects

In preclinical studies, related compounds have demonstrated analgesic activity assessed through methods like the "hot plate" test in mice. These studies suggest that certain derivatives possess analgesic effects that exceed those of standard analgesics like metamizole .

Case Studies and Research Findings

  • Antitumor Studies : A study evaluated the cytotoxicity of several benzo[b]thiophene derivatives on MCF-7 breast cancer cells, revealing that some compounds induced apoptosis while inhibiting autophagic cell death, thus showcasing dual mechanisms of action .
  • Analgesic Activity : Research highlighted the analgesic potential of compounds derived from benzo[b]thiophene frameworks, demonstrating significant pain relief in animal models compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Biological Activity
N-(2-(methylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide23.2 - 49.9Antitumor
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanoneN/ACarcinogenic effects
6-chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene4Antibacterial

Scientific Research Applications

Research indicates that N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide exhibits promising biological activities:

Antimicrobial Properties : Compounds with similar structures have demonstrated significant broad-spectrum antimicrobial activity. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .

Antioxidant Activity : The compound's structural components may contribute to its antioxidant capabilities, with studies reporting high DPPH scavenging percentages indicative of strong free radical scavenging activity.

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as DNA gyrase. For example, related compounds have shown IC50 values comparable to established antibiotics like ciprofloxacin .

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of compounds related to this compound:

Study Focus Findings
Antimicrobial ActivityCompounds demonstrated significant activity against E. coli DNA gyrase B with an IC50 of 9.80 µM .
Antioxidant EffectsHigh DPPH scavenging percentages were observed across several derivatives .
Enzyme InhibitionInvestigations revealed potential for inhibiting various enzymes critical in bacterial replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural uniqueness lies in the THP-thiophene substituent. Key analogs and their properties are summarized below:

Compound Name Core Structure Substituents Yield (%) Retention Time (min) Key NMR Shifts (δ, ppm) Source
N-((4-(Thiophen-3-yl)THP-4-yl)methyl)benzo[b]thiophene-2-carboxamide (Target) Benzo[b]thiophene-2-carboxamide THP-4-(thiophen-3-yl), methyl linker N/A N/A N/A This Article
N-(3-Phenylpropyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide (6b) Benzo[b]thiophene-2-carboxamide Piperidin-4-yloxy, 3-phenylpropyl 97 5.5 1H: 7.85 (d, J=8.0 Hz, Ar-H); 13C: 167.2 (C=O)
6-(4-Cyanophenyl)-N-(piperidin-4-ylmethyl)benzo[b]thiophene-2-carboxamide (42) Benzo[b]thiophene-2-carboxamide Piperidin-4-ylmethyl, 4-cyano-3-fluorophenyl N/A N/A 1H: 8.12 (s, Ar-H); 13C: 118.5 (CN)
7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((THP-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (11) Imidazopyridine-1-carboxamide THP-4-ylmethyl, 4-(hydroxymethyl)pyridin-3-yl N/A N/A MS: m/z 422.2 [M+H]+

Key Observations:

  • Core Flexibility : Replacing benzo[b]thiophene with imidazopyridine () shifts biological targets (e.g., GSK-3β inhibition), highlighting core-dependent activity .
  • Substituent Effects : Piperidine vs. THP linkers influence solubility and steric bulk. For example, THP-containing compounds (e.g., ) often exhibit improved metabolic stability compared to piperidine analogs .

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